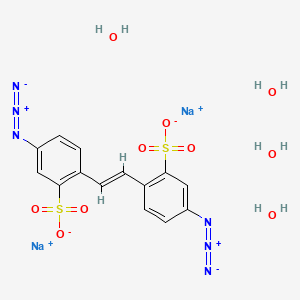![molecular formula C48H84N2O34 B8220646 beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-](/img/structure/B8220646.png)
beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-: is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Beta-Cyclodextrin, in particular, consists of seven glucose units forming a ring structure. The modification at the 6A position with a 6-aminohexyl group introduces unique properties to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- typically involves the following steps:
Starting Material: The process begins with Beta-Cyclodextrin.
Tosylation: Beta-Cyclodextrin is first tosylated at the 6A position using tosyl chloride in the presence of a base such as pyridine.
Amination: The tosylated Beta-Cyclodextrin is then reacted with 6-aminohexylamine under microwave-assisted conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and shorter reaction times compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 6A position can participate in nucleophilic substitution reactions.
Complexation Reactions: The cyclodextrin ring can form inclusion complexes with various guest molecules due to its hydrophobic cavity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- can be obtained.
Inclusion Complexes: The formation of inclusion complexes with hydrophobic guest molecules enhances the solubility and stability of the guest molecules.
Scientific Research Applications
Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: The compound is employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Medicine: It is investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: The compound finds applications in the food and cosmetic industries for encapsulating flavors and fragrances
Mechanism of Action
The mechanism of action of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring encapsulates hydrophobic molecules, enhancing their solubility and stability. The aminohexyl group at the 6A position can also interact with biological targets, facilitating targeted delivery and controlled release of drugs .
Comparison with Similar Compounds
6-Amino-6-deoxy-beta-cyclodextrin: This compound has a similar structure but lacks the 6-aminohexyl group.
Mono-6-(1,6-hexamethylenediamine)-6-deoxy-beta-cyclodextrin: Another derivative with a different modification at the 6A position.
Uniqueness: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- is unique due to the presence of the 6-aminohexyl group, which imparts additional functional properties such as enhanced solubility and the ability to form stable inclusion complexes with a wide range of guest molecules .
Properties
IUPAC Name |
5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCMRZAXCTAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-trimethylsilylethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cuban-1-yl]carbamate](/img/structure/B8220567.png)
![[3-(2,2,2-Trifluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B8220568.png)
![2-(1-Bicyclo[1.1.1]pentanyl)aniline](/img/structure/B8220574.png)


![disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8220662.png)

![2-Imino-2lambda6-thiaspiro[3.4]octane 2-oxide](/img/structure/B8220577.png)
![3-(1,3-Benzothiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220599.png)
![3-(1H-benzimidazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8220605.png)
![(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride](/img/structure/B8220613.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptan-1-ol;hydrochloride](/img/structure/B8220616.png)
![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B8220625.png)
